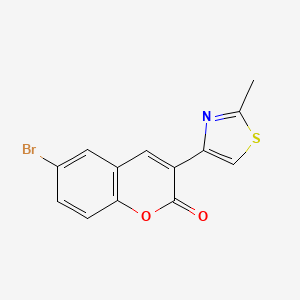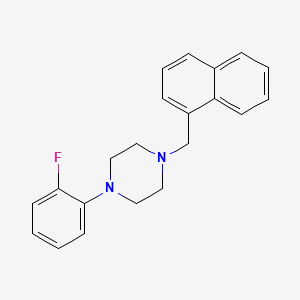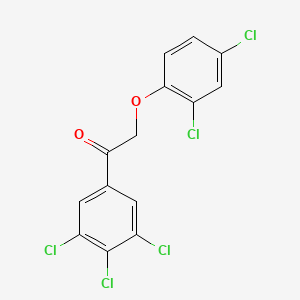![molecular formula C14H16N2O3 B5663248 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 5-MeO-2CT or Moxy, and it belongs to the class of tryptamines. Moxy is a potent psychedelic compound, and it has been found to have a wide range of potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Moxy is not fully understood, but it is thought to involve the activation of the serotonin receptors in the brain. Moxy has a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other psychedelic compounds such as LSD and psilocybin. The activation of the 5-HT2A receptor is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can produce a range of effects including altered perception, mood, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of Moxy are complex and varied. Moxy has been found to produce a range of effects on the brain and body, including altered perception, mood, and cognition. Moxy has also been found to have potential therapeutic applications for the treatment of conditions such as depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Moxy has several advantages for use in lab experiments. One of the main advantages is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. Moxy is also relatively easy to synthesize, which makes it more accessible for researchers. However, Moxy also has some limitations, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on Moxy. One potential direction is the development of new analogs of Moxy that have improved therapeutic potential and reduced side effects. Another direction is the exploration of the potential therapeutic applications of Moxy for the treatment of conditions such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of Moxy and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex process that involves several steps. The most common method for synthesizing Moxy involves the reaction of 5-methoxytryptamine with ethyl chloroformate and 2-amino-2-methyl-1-propanol. This reaction results in the formation of Moxy as a white crystalline powder.
Applications De Recherche Scientifique
Moxy has been studied extensively in scientific research, and it has been found to have a wide range of potential applications. One of the most significant applications of Moxy is in the field of neuroscience. Moxy has been found to activate the serotonin receptors in the brain, which can lead to altered states of consciousness and enhanced sensory perception. This property of Moxy makes it a valuable tool for studying the neurobiological mechanisms that underlie perception and consciousness.
Propriétés
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-13-12(8-11)10(9-15-13)4-5-16-6-7-19-14(16)17/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXFRVVQCIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)


![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)
